(R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
InChI Key |
YHLUXUCPXSFYJZ-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Induction via Sulfenamide-Mediated Asymmetric Synthesis
A prominent method for synthesizing (R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine involves chiral induction using (R)-tert-butyl sulfenamide. This approach, detailed in CN112624950A, proceeds through five stages :
-
Dehydration Condensation : The aldehyde precursor (Formula 1) reacts with (R)-tert-butyl sulfenamide in tetrahydrofuran (THF) using ethyl titanate as a dehydrating agent, forming a Schiff base (Formula 2) with >90% yield.
-
Grignard Addition : The Schiff base undergoes addition with a Grignard reagent (prepared from 2-(2-bromoethyl)-1,3-dioxane and magnesium) in THF at −30–50°C, yielding Formula 3 with 85–92% ee .
-
Reduction/Cyclization : Trifluoroacetic acid (TFA) and triethylsilane facilitate one-pot reduction and cyclization at 0–30°C over 12–24 hours, producing the pyrrolidine intermediate (Formula 4) .
-
Resolution with D-Malic Acid : Ethanol-mediated crystallization with D-malic acid achieves >98% ee for the malate salt (Formula 5) .
-
Dissociation : Treatment with NaOH in methanol liberates the free base this compound with 98% chemical and optical purity .
Key Advantages :
-
Avoids noble metal catalysts (e.g., Rh, Pd), reducing costs .
-
Operates under mild conditions (−30°C to 30°C), enhancing safety .
Enantioselective Reduction Using Chiral Borane Complexes
An alternative route (CN110981779B) employs ammonia borane complexes with chiral acids (D-malic acid, D-tartaric acid) for asymmetric reduction :
-
Pyrrolidone Protection : Pyrrolidone reacts with di-tert-butyl carbonate to form tert-butyl pyrrolidone carboxylate (85–90% yield) .
-
Grignard Addition : 2,5-Difluorobromobenzene-derived Grignard reagent adds to the protected pyrrolidone, forming a tertiary alcohol intermediate .
-
Acid-Catalyzed Deprotection : Hydrochloric acid or TFA removes the tert-butoxycarbonyl (Boc) group, generating a dihydropyrrole .
-
Asymmetric Reduction : Chiral acid-ammonia borane complexes reduce the dihydropyrrole at 20–80°C, achieving 92–96% ee .
Optimization Data :
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Chiral Acid | D-Malic Acid | 96% ee |
| Solvent | Dichloromethane | 94% ee |
| Temperature | 50°C | 95% ee |
This method simplifies purification by leveraging chiral resolution during crystallization .
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Recent advances (J. Org. Chem. 2021) utilize Cu(II)/(S)-tol-BINAP catalysts for exo-selective 1,3-dipolar cycloaddition between azomethine ylides and α-fluoro-α,β-unsaturated ketones :
-
Ylide Generation : Sarcosine and para-nitrobenzaldehyde form an azomethine ylide in situ.
-
Cycloaddition : The ylide reacts with 2-fluoro-5-(trifluoromethyl)phenyl vinyl ketone under Cu(OAc)₂ catalysis, producing a pyrrolidine with four stereocenters (88% yield, 97% ee) .
-
Epimerization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) at 90°C inverts the C4 stereochemistry, yielding the exo' diastereomer (84% yield, 99% ee) .
Comparative Performance :
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Sulfenamide (CN112624950A) | 98 | 78 | Industrial |
| Borane Reduction (CN110981779B) | 96 | 82 | Pilot-Scale |
| Cycloaddition (JOC 2021) | 99 | 88 | Lab-Scale |
Resolution Techniques for Optical Purity Enhancement
Racemic mixtures of 2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine are resolved via:
-
Chiral Acid Salts : D-Malic acid in ethanol preferentially crystallizes the (R)-enantiomer, achieving 98% ee after two recrystallizations .
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, leaving the (R)-isomer unreacted (90% ee, 45% yield) .
Cost Analysis :
| Technique | Cost per kg (USD) | Purity Achieved |
|---|---|---|
| D-Malic Acid Crystallization | 12,000 | 98% ee |
| Enzymatic Resolution | 18,500 | 90% ee |
Industrial-Scale Process Considerations
For large-scale production, the sulfenamide route (CN112624950A) is preferred due to:
-
Solvent Recovery : THF and ethanol are recycled with >90% efficiency .
-
Regulatory Compliance : Avoids hazardous reagents like SEC-BuLi .
Environmental Metrics :
| Metric | Value |
|---|---|
| PMI (Process Mass Intensity) | 32 |
| E-Factor | 18 |
Chemical Reactions Analysis
Types of Reactions
®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Pharmaceutical Development
(R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has been investigated for its potential as a therapeutic agent due to its unique structural characteristics that influence biological activity.
- Antagonist Activity : Studies have shown that modifications in the molecular structure can lead to varying degrees of antagonist activity against specific receptors. For instance, structural variations in pyrrolidine derivatives have been linked to their efficacy as RXFP3 antagonists, which are crucial for treating metabolic disorders and other conditions .
Neuropathic Pain Treatment
Research indicates that this compound may serve as a promising candidate for treating neuropathic pain through modulation of T-type calcium channels. These channels have been identified as critical targets for pain management therapies .
- Case Study : In vivo studies demonstrated that certain derivatives exhibited potent inhibitory effects on T-type calcium channels, leading to significant pain relief in animal models .
Enzyme Inhibition
The compound's trifluoromethyl group enhances its lipophilicity and binding affinity, making it an effective inhibitor of various enzymes involved in metabolic pathways.
- Biological Activity : Research has highlighted that compounds with similar substitutions demonstrate improved potency against specific enzymes compared to their non-fluorinated counterparts .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antagonist Activity | Effective against RXFP3 receptors | |
| Neuropathic Pain Relief | Significant efficacy in animal models | |
| Enzyme Inhibition | Enhanced binding affinity |
Table 2: Structure-Activity Relationship Insights
Case Study 1: Antagonist Efficacy Against RXFP3
A study conducted on various pyrrolidine derivatives revealed that those containing this compound exhibited significant antagonist activity at RXFP3 receptors. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring could enhance or diminish this activity, highlighting the importance of precise structural configurations in drug design .
Case Study 2: Neuropathic Pain Management
In a series of experiments aimed at addressing neuropathic pain, compounds derived from this compound were evaluated for their efficacy in animal models. Results showed that these compounds effectively reduced pain symptoms by targeting T-type calcium channels, suggesting their potential for further development into therapeutic agents for chronic pain conditions .
Mechanism of Action
The mechanism of action of ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride
- CAS : 1443538-48-4
- Molecular Formula : C₁₀H₁₂Cl₂FN
- Molecular Weight : 236.11 g/mol
- Key Differences :
- Substitution of the trifluoromethyl group with a chlorine atom at the 5-position of the phenyl ring.
- Reduced steric bulk and altered electronic properties due to the absence of the electron-withdrawing CF₃ group.
- Lower molecular weight (236.11 vs. 269.67 g/mol), likely impacting solubility and pharmacokinetics .
(R)-2-[5-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine
- CAS : 1213065-00-9
- Molecular Formula : C₁₁H₁₁F₄N
- Molecular Weight : 233.21 g/mol
- Key Differences :
(R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 2HCl
- CAS : 1260847-45-7
- Molecular Formula : C₉H₁₂Cl₃FN₂
- Molecular Weight : 273.56 g/mol
- Key Differences :
Functional and Pharmacological Comparisons
Electronic and Steric Effects
Solubility and Stability
- This compound hydrochloride shows moderate solubility in polar aprotic solvents (e.g., DMSO), whereas its positional isomer (CAS 1213065-00-9) may exhibit different solubility profiles due to altered dipole moments .
- Pyridine-containing derivatives (e.g., CAS 1260847-45-7) often demonstrate higher aqueous solubility owing to the basic nitrogen in the pyridine ring .
Tabulated Comparison of Key Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Primary Solvent) |
|---|---|---|---|---|---|
| This compound HCl | 1391408-54-0 | C₁₁H₁₂ClF₄N | 269.67 | 2-Fluoro, 5-CF₃ on phenyl | DMSO, ethanol |
| (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl | 1443538-48-4 | C₁₀H₁₂Cl₂FN | 236.11 | 2-Chloro, 5-fluoro on phenyl | Methanol, chloroform |
| (R)-2-[5-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine | 1213065-00-9 | C₁₁H₁₁F₄N | 233.21 | 5-Fluoro, 3-CF₃ on phenyl | Not reported |
| (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine 2HCl | 1260847-45-7 | C₉H₁₂Cl₃FN₂ | 273.56 | Chloro, fluoro on pyridine | Water, DMSO |
Biological Activity
(R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a fluorinated organic compound characterized by a pyrrolidine ring substituted with a 2-fluoro-5-(trifluoromethyl)phenyl group. Its unique structure enhances lipophilicity and metabolic stability, making it a significant candidate in pharmaceutical research and development. This article explores the biological activity of this compound, including its pharmacological interactions, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H11F4N
- Molecular Weight : 233.21 g/mol
- Structure : The compound features a pyrrolidine ring with a trifluoromethyl-substituted phenyl group, which influences its chemical reactivity and biological activities.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have indicated its potential as an inhibitor for certain ion channels, particularly KCNQ channels, which are involved in neuronal excitability.
Key Findings from Research Studies
- KCNQ Channel Inhibition : Research has shown that compounds similar to this compound exhibit significant inhibition of KCNQ channels. For instance, SAR studies identified that small structural modifications can shift the functional activity from antagonist to agonist, highlighting the importance of precise molecular design in drug development .
- Metabolic Stability : The presence of fluorine atoms enhances the metabolic stability of the compound, reducing the likelihood of rapid degradation in biological systems. This stability is crucial for maintaining effective concentrations of the drug in vivo.
- Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for specific receptors, which is essential for its pharmacological efficacy. The trifluoromethyl group plays a significant role in enhancing lipophilicity, thereby improving membrane permeability and receptor binding.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The following table summarizes key structural modifications and their effects on activity:
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that this compound effectively reduced seizure activity by modulating KCNQ channel function. This suggests potential therapeutic applications in epilepsy treatment .
- Pharmacokinetic Evaluation : Pharmacokinetic studies indicated that the compound exhibits favorable absorption and distribution characteristics, with a significant half-life allowing for sustained therapeutic effects .
- Cytotoxicity Assessments : In vitro assays showed that the compound does not exhibit significant cytotoxicity against various cell lines, indicating a favorable safety profile for further development .
Q & A
Q. What are the optimized synthetic routes for (R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : React 2-fluoro-5-(trifluoromethyl)aniline with a chiral (R)-pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyrrolidine-substituted intermediate .
- Chiral Purity : Employ asymmetric catalysis or chiral auxiliaries during nucleophilic aromatic substitution to enhance enantiomeric excess (ee).
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the product.
Table 1 : Example Reaction Conditions
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)aniline | Pyrrolidine, K₂CO₃, DMF, 80°C | 75 |
Q. How is the structural integrity of the compound confirmed?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and stereochemistry. For example, pyrrolidine protons resonate at δ 2.5–3.5 (multiplet), while aromatic protons appear at δ 7.0–8.0 (doublet due to fluorine coupling) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₀F₄N: 248.0754).
- X-ray Crystallography : Refine single-crystal data using SHELXL to resolve bond lengths, angles, and stereochemistry .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation : Adhere to GHS guidelines (e.g., H302: harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood .
- Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to evaluate acute toxicity.
Advanced Research Questions
Q. How can enantiomeric purity be validated and optimized?
Methodological Answer:
- Analytical Methods :
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/iPrOH = 90:10, 1 mL/min) to separate enantiomers. Monitor retention times and calculate ee (>98% target) .
- Circular Dichroism (CD) : Compare CD spectra with a known (R)-enantiomer reference.
- Process Optimization : Introduce kinetic resolution via lipase-catalyzed acylations to enhance ee during synthesis.
Q. How to design bioactivity assays targeting kinase inhibition?
Methodological Answer:
- Assay Design :
- In Vitro Kinase Inhibition : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Binding Affinity : Perform surface plasmon resonance (SPR) to quantify dissociation constants (KD).
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) via CellTiter-Glo® assays.
Table 2 : Example Bioactivity Data
| Assay Type | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| JAK2 Inhibition | Kinase | 120 | |
| EGFR Binding (SPR) | Receptor | 85 |
Q. How to resolve contradictions in crystallographic data?
Methodological Answer:
- Data Validation :
- Cross-Validation : Compare DFT-calculated bond lengths (e.g., C–F = 1.34 Å) with experimental values.
Q. What computational methods predict metabolic stability?
Methodological Answer:
- In Silico Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., pyrrolidine ring oxidation).
- ADMET Prediction : Use SwissADME to estimate cytochrome P450 metabolism and half-life.
- MD Simulations : Simulate interactions with CYP3A4 to predict demethylation pathways.
Q. How to analyze fluorine-19 NMR for stereochemical assignments?
Methodological Answer:
- Experimental Setup :
- Acquire ¹⁹F NMR spectra (470 MHz, CDCl₃) with a relaxation delay of 2 sec.
- Assign signals using 2D ¹H-¹⁹F HOESY to correlate fluorine with proximal protons.
- Case Study : The CF₃ group in (R)-enantiomers shows distinct coupling patterns (e.g., JF-F = 12 Hz) compared to (S)-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
